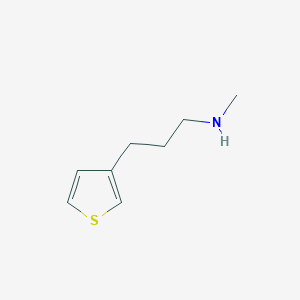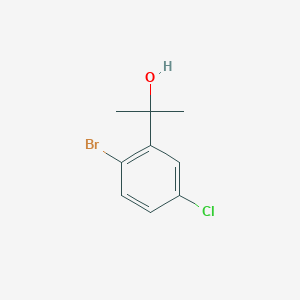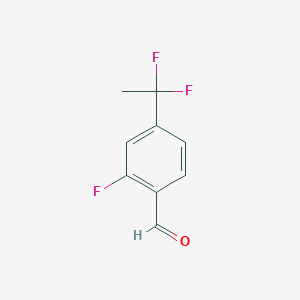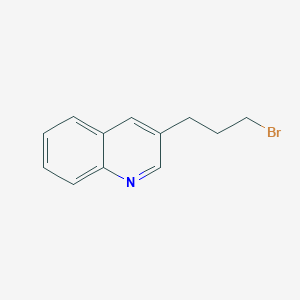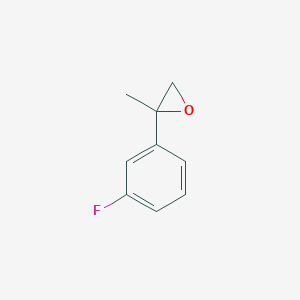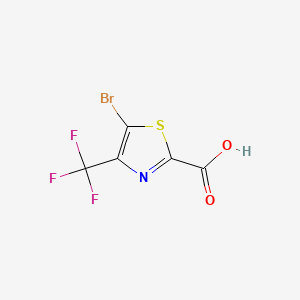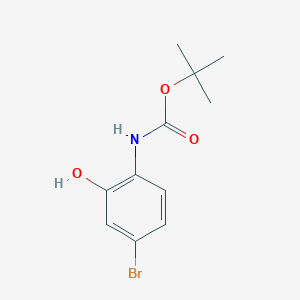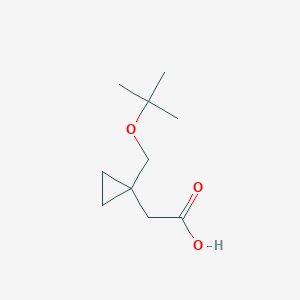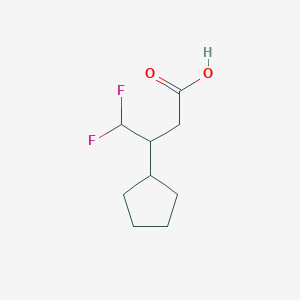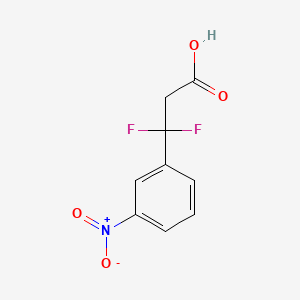
3,3-Difluoro-3-(3-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-3-(3-nitrophenyl)propanoic acid: is an organic compound characterized by the presence of both fluorine and nitro functional groups attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid typically involves the introduction of fluorine atoms and a nitro group onto a propanoic acid scaffold. One common method involves the nitration of a fluorinated aromatic compound followed by a series of reactions to introduce the propanoic acid moiety. Specific reaction conditions, such as the use of strong acids or bases, temperature control, and the presence of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced equipment to ensure safety and efficiency. Continuous flow reactors and automated systems can be employed to handle the exothermic nature of these reactions and to maintain consistent product quality.
化学反応の分析
Types of Reactions: 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3,3-Difluoro-3-(3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated and nitroaromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as increased resistance to degradation.
作用機序
The mechanism of action of 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects.
類似化合物との比較
3,3,3-Trifluoropropanoic acid: Similar in structure but lacks the nitro group.
3-(3,5-Difluorophenyl)propanoic acid: Contains fluorine atoms but differs in the position and number of substituents.
3-(3-Nitrophenyl)propanoic acid: Contains a nitro group but lacks fluorine atoms.
Uniqueness: 3,3-Difluoro-3-(3-nitrophenyl)propanoic acid is unique due to the combination of both fluorine and nitro groups on the same molecule
特性
CAS番号 |
2229409-12-3 |
|---|---|
分子式 |
C9H7F2NO4 |
分子量 |
231.15 g/mol |
IUPAC名 |
3,3-difluoro-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F2NO4/c10-9(11,5-8(13)14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,13,14) |
InChIキー |
LGYROUXMIJTTJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


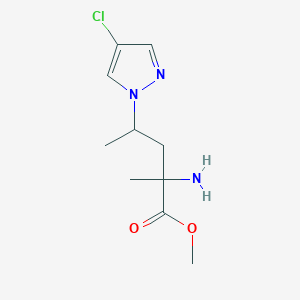
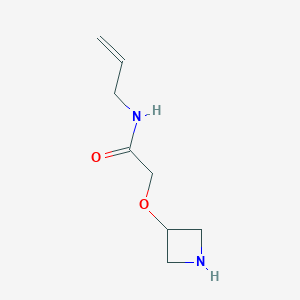
![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)
